4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine
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Description
The compound "4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine" has been the subject of various studies. One study focused on the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives and their leukotriene B(4) inhibitory activity . Another study scrutinized the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, including acylation, oxidation, and various reactions of the chloromethyl group . Additionally, the utility of the fluorescence derivatization reagents, 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, with compounds having various functional groups has been evaluated .
Synthesis Analysis
The synthesis and preparation of derivatives of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan were explored in detail, along with the evaluation of their leukotriene B(4) inhibitory activity . The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were also investigated, including its acylation, oxidation, and reactions of the chloromethyl group .
Molecular Structure Analysis
The molecular structure of the compounds studied in the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives was analyzed in relation to their leukotriene B(4) inhibitory activity . The molecular structure of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan was also a focus of the study, particularly in relation to its chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions of the synthesized compounds were investigated, particularly in the context of their leukotriene B(4) inhibitory activity . Additionally, the reactions of the chloromethyl group in 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were scrutinized, providing insights into its reactivity and potential applications .
Physical and Chemical Properties Analysis
The utility of fluorescence derivatization reagents with various functional groups was evaluated, shedding light on the physical and chemical properties of the compounds under study .
Relevant Case Studies
The studies did not explicitly mention specific case studies related to the compound "4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine."
"Preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan derivatives and their leukotriene B(4) inhibitory activity." "3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives" "Determination of alcohols and amines, labelled with 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,3,1-benzoxadiazole, by liquid chromatography with conventional and laser-induced fluorescence detection"
Scientific Research Applications
Synthesis and Antiviral Activity
One significant application of similar sulfonyl-containing compounds is in the synthesis of derivatives with potential antiviral activities. For instance, a study on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed the creation of new sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds demonstrated anti-tobacco mosaic virus activity, suggesting their potential in developing antiviral agents (Zhuo Chen et al., 2010).
Corrosion Inhibition
Another application is in corrosion inhibition. The compound "4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM)" and related sulfonamides have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions. Their effectiveness highlights the potential of sulfonyl-containing compounds in protecting metals against corrosion, which is crucial in industrial processes (Hari Kumar Sappani & S. Karthikeyan, 2014).
Synthesis of Functionalized Compounds
The ability to synthesize functionalized furans and other heterocyclic compounds is also an important aspect of research involving sulfonyl compounds. For example, a study on the synthesis of functionalized allylic sulfoxides for constructing 2,3,4-trisubstituted furans through a [3 + 2] annulation highlights the compound's role in developing novel organic synthesis methods (Zhenqian Fu et al., 2008).
Environmental Applications
Furthermore, compounds with sulfonyl groups have been explored for environmental applications, such as the removal of pollutants from water. A study demonstrated the use of tertiary amine-functionalized adsorption resins for the effective removal of benzophenone-4 from water, showcasing the potential of such compounds in addressing environmental contamination and improving water quality (Xia Zhou et al., 2018).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCYQEZRNZQXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine |
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